1-(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-amine is a compound that belongs to the class of heterocyclic organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-amine typically involves multi-step procedures. One common method includes the reaction of 4-methylpiperazine with a pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide and a solvent like toluene. The mixture is heated to a temperature range of 110-120°C for 10-15 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The piperazine and pyridine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
1-(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Investigated for its anti-tubercular properties.
Uniqueness
1-(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a piperazine ring, pyridine ring, and amine group makes it a versatile molecule with diverse applications.
Properties
Molecular Formula |
C13H22N4 |
---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
1-(4-methyl-6-piperazin-1-ylpyridin-3-yl)propan-1-amine |
InChI |
InChI=1S/C13H22N4/c1-3-12(14)11-9-16-13(8-10(11)2)17-6-4-15-5-7-17/h8-9,12,15H,3-7,14H2,1-2H3 |
InChI Key |
POEYSSLIKSJDJL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN=C(C=C1C)N2CCNCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.